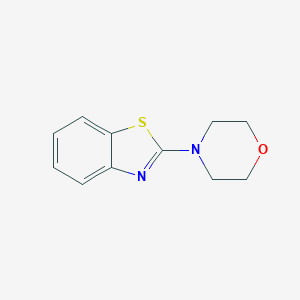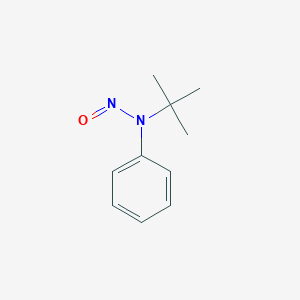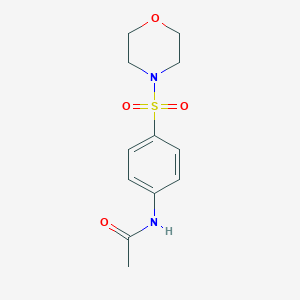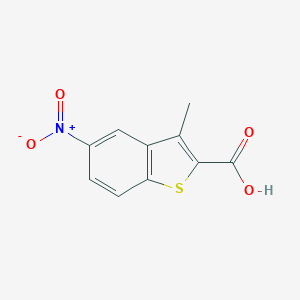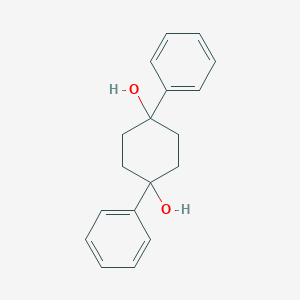
1,4-Diphenylcyclohexane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenylcyclohexane-1,4-diol, also known as DPCD, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DPCD is a white crystalline solid that is soluble in organic solvents. It is synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 1,4-Diphenylcyclohexane-1,4-diol is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of inflammatory mediators. 1,4-Diphenylcyclohexane-1,4-diol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
生化学的および生理学的効果
1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
1,4-Diphenylcyclohexane-1,4-diol has several advantages for lab experiments, including its ease of synthesis and its ability to act as a starting material for the synthesis of various polymers and copolymers. However, 1,4-Diphenylcyclohexane-1,4-diol has limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 1,4-Diphenylcyclohexane-1,4-diol. One direction is the exploration of its potential use as a drug delivery system. Another direction is the investigation of its anti-inflammatory and analgesic effects in human models. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of 1,4-Diphenylcyclohexane-1,4-diol derivatives are also promising areas of research.
合成法
1,4-Diphenylcyclohexane-1,4-diol can be synthesized by several methods, including the reaction of cyclohexanone with phenyl magnesium bromide and the reaction of cyclohexanone with bromobenzene in the presence of magnesium. Another method involves the reaction of 1,4-cyclohexanedione with phenyl hydrazine in the presence of a reducing agent. The yield of 1,4-Diphenylcyclohexane-1,4-diol varies with the synthesis method employed.
科学的研究の応用
1,4-Diphenylcyclohexane-1,4-diol has been studied for its potential applications in various fields, including materials science, pharmacology, and environmental science. In materials science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a starting material for the synthesis of various polymers and copolymers. In pharmacology, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a drug delivery system. In environmental science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a chelating agent for the removal of heavy metals from contaminated water.
特性
CAS番号 |
32651-20-0 |
|---|---|
製品名 |
1,4-Diphenylcyclohexane-1,4-diol |
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
1,4-diphenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
InChIキー |
USAODBZLWPXYON-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
正規SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
その他のCAS番号 |
32651-20-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



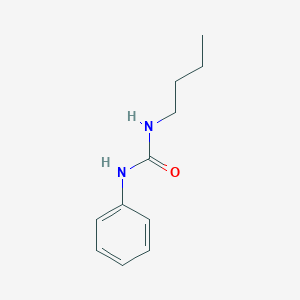
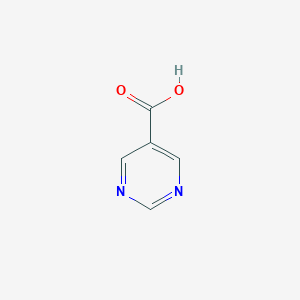
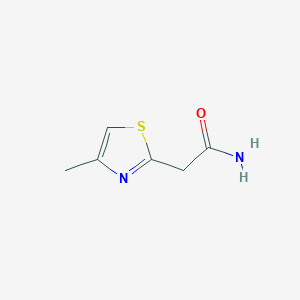
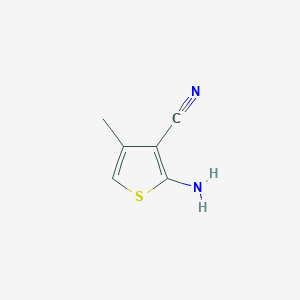
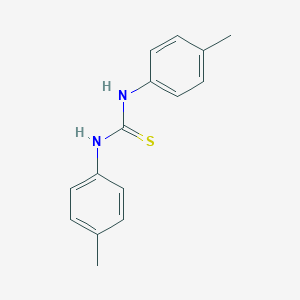
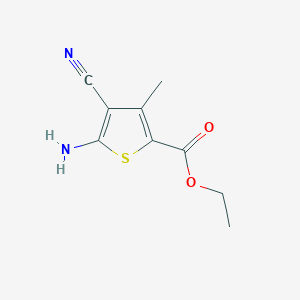
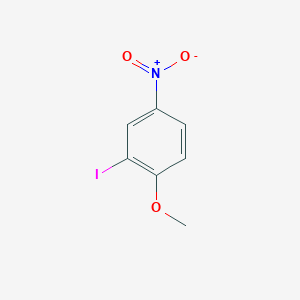
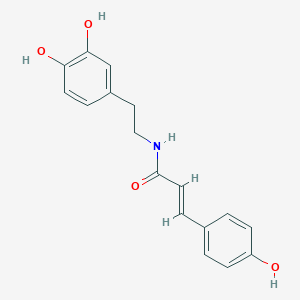
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
